

4-Amino-2-mercaptopyrimidine-5-carbonitrile

molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-mercaptopyrimidine-5-carbonitrile

Cat. No.: B112041

[Get Quote](#)

An In-depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carbonitrile

This guide provides a comprehensive overview of **4-Amino-2-mercaptopyrimidine-5-carbonitrile**, a heterocyclic compound of significant interest to researchers and drug development professionals. The document details its chemical properties, a validated synthesis protocol, and its biological significance as a potential anticancer agent.

Core Chemical Properties

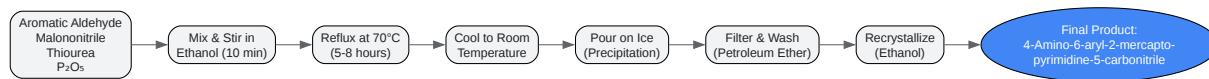
4-Amino-2-mercaptopyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C₅H₄N₄S.^[1] Its structure incorporates key functional groups that contribute to its biological activity. A summary of its key quantitative properties is presented below.

Property	Value	Source
Molecular Weight	152.18 g/mol	[2]
Molecular Formula	C ₅ H ₄ N ₄ S	[1] [2]
CAS Number	16462-26-3	[1]
IUPAC Name	6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile	[2]
XLogP3-AA	-0.1	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	5	[2]

Synthesis Protocol: Three-Component Condensation

A common and efficient method for synthesizing derivatives of **4-Amino-2-mercaptopyrimidine-5-carbonitrile** is through a one-pot, three-component reaction. The following protocol is adapted from the synthesis of 4-Amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile.[\[3\]](#)

Objective: To synthesize 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile derivatives.


Materials:

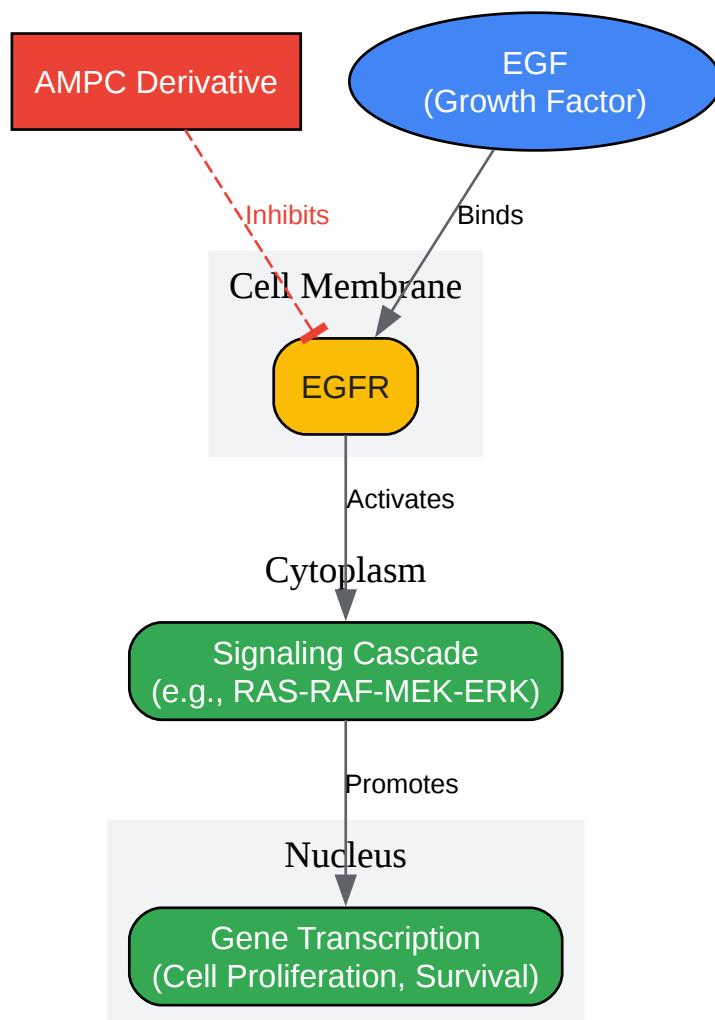
- Appropriate aromatic aldehyde (0.01 mol)
- Malononitrile (0.01 mol)
- Thiourea (0.02 mol)
- Phosphorus pentoxide (0.0035 mol)
- Absolute ethanol (25 ml)

- Petroleum ether
- Crushed ice
- Standard reflux apparatus, filtration equipment, and stirring mechanism

Methodology:

- A mixture of the selected aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is prepared in absolute ethanol (25 ml).
- The mixture is stirred mechanically for 10 minutes.
- Thiourea (0.02 mol) is added to the reaction mixture, and it is mixed thoroughly.
- The resulting mixture is heated to reflux at 70°C and maintained for 5 to 8 hours.
- After the reflux period, the reaction mixture is allowed to cool to room temperature.
- The cooled mixture is then poured over crushed ice, which will cause the product to precipitate.
- The precipitate is collected by filtration, dried, and then washed with petroleum ether.
- The crude product is purified by recrystallization from ethanol to yield the final compound.[3]

[Click to download full resolution via product page](#)


Synthesis workflow for pyrimidine-5-carbonitrile derivatives.

Biological Activity and Therapeutic Potential

4-Amino-2-mercaptopyrimidine-5-carbonitrile (AMPC) and its derivatives have emerged as compounds with significant potential in oncology. Their primary mechanism of action involves the inhibition of critical cell signaling pathways that are often dysregulated in cancer.

Anticancer Mechanism: The main therapeutic target for AMPC is the Epidermal Growth Factor Receptor (EGFR).^[4] EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of intracellular signals crucial for cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Derivatives of this compound have also been investigated as dual inhibitors of both EGFR and Cyclooxygenase-2 (COX-2), another key protein involved in inflammation and cancer progression.^[5] By inhibiting these targets, these pyrimidine derivatives can effectively block proliferation and induce apoptosis (programmed cell death) in cancer cells.^{[3][5]} The demonstrated cytotoxicity against various leukemia and solid tumor cell lines underscores the potential of this chemical scaffold in the development of new anticancer agents.^[3]

[Click to download full resolution via product page](#)

Inhibition of the EGFR signaling pathway by AMPC derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Amino-2-mercaptopurine-5-carbonitrile | C5H4N4S | CID 2822202 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-mercaptopurine-5-carbonitrile | 16462-26-3 | Benchchem [benchchem.com]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Amino-2-mercaptopurine-5-carbonitrile molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112041#4-amino-2-mercaptopurine-5-carbonitrile-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com